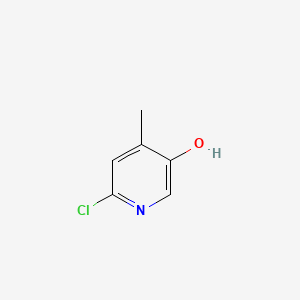
4-Chloro-2-Methylphenol--d3,OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-Methylphenol–d3,OD is a deuterated derivative of 4-Chloro-2-Methylphenol, a compound with the molecular formula C7H7ClO. This compound is often used in scientific research due to its unique properties, including its stability and reactivity. It appears as a white crystalline solid and is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-Methylphenol–d3,OD can be synthesized through the chlorination of 2-Methylphenol (o-cresol) in the presence of a deuterated solvent. The reaction typically involves the use of chlorine gas and a catalyst such as ferric chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-Methylphenol–d3,OD involves large-scale chlorination reactors where 2-Methylphenol is continuously fed and reacted with chlorine gas. The process is monitored to ensure the purity and yield of the final product. The deuterated version is specifically prepared using deuterated solvents to replace hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-Methylphenol–d3,OD undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2-Methylphenol.
Substitution: It undergoes electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-Methylphenol.
Substitution: Results in various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-Methylphenol–d3,OD is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as an antimicrobial agent.
Industry: Utilized in the production of disinfectants and preservatives
Mécanisme D'action
The mechanism of action of 4-Chloro-2-Methylphenol–d3,OD involves its interaction with various molecular targets. It acts as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis. The compound’s phenolic structure allows it to interfere with enzyme activity, thereby inhibiting microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-Methylphenol: Similar in structure but differs in the position of the methyl group.
4-Chloro-2-Methylphenoxyacetic Acid: Contains an additional acetic acid group.
Chloroxylenol (4-Chloro-3,5-Dimethylphenol): Has two methyl groups in addition to the chlorine atom
Uniqueness
4-Chloro-2-Methylphenol–d3,OD is unique due to its deuterated nature, which provides enhanced stability and allows for detailed studies using techniques like nuclear magnetic resonance spectroscopy. This makes it particularly valuable in research settings where precise measurements and analyses are required .
Propriétés
Numéro CAS |
1219804-06-4 |
|---|---|
Formule moléculaire |
C7H7ClO |
Poids moléculaire |
146.606 |
Nom IUPAC |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
Clé InChI |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)O |
Synonymes |
4-Chloro-2-Methylphenol--d3,OD |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] hydrochloride](/img/structure/B578548.png)








![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)


